molecular formula C7H8ClN3 B1523565 1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride CAS No. 1392214-18-4

1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride

Cat. No.: B1523565
CAS No.: 1392214-18-4
M. Wt: 169.61 g/mol
InChI Key: HASVNPOHVARKAA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-4-amine hydrochloride (CAS 1392214-18-4) is a high-purity chemical building block offering significant value in medicinal chemistry and drug discovery research. This compound features the privileged pyrrolo[3,2-c]pyridine scaffold, an azaindole structure known for its broad pharmacological potential. Researchers utilize this core structure in the design and synthesis of novel, potent kinase inhibitors. Specifically, the pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the structure-based design of selective inhibitors for protein kinases like MPS1 (TTK), a target of significant interest in oncology due to its role in chromosomal instability and the survival of certain cancer cells . Furthermore, derivatives based on this scaffold demonstrate a range of promising biological activities. They have been investigated for their inhibitory effects against FMS kinase, positioning them as promising candidates for anticancer and antiarthritic drug development . Beyond oncology, this chemical scaffold shows considerable promise in antimicrobial research. Novel pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their efficacy, with some compounds exhibiting moderate to good activity against Gram-positive bacteria, making them valuable leads in the search for new antibacterial agents . The molecular formula of the compound is C7H8ClN3, and it has a molecular weight of 169.61 g/mol . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVNPOHVARKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a pyrrole moiety fused to a pyridine ring. This unique structural configuration contributes to its interaction with various biological targets, particularly in the realm of kinase inhibition.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the ATP-binding site of kinases, disrupting signaling pathways that regulate cell proliferation and survival. This inhibition is crucial for the development of therapies targeting cancers and other proliferative diseases.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting migration and invasion .
  • Antimicrobial Properties : Research has demonstrated that derivatives of pyrrolo compounds possess antibacterial activity against strains such as Staphylococcus aureus and Candida albicans, showcasing their potential as therapeutic agents against infections .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a study involving 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives, researchers observed significant cytotoxicity against ovarian cancer cell lines. The compound demonstrated moderate activity while exhibiting low toxicity to non-cancerous cells, indicating its potential as a selective anticancer agent .

Case Study 2: Antimicrobial Activity

A series of pyrrolo derivatives were evaluated for their antimicrobial properties. One derivative showed an MIC (Minimum Inhibitory Concentration) value as low as 3.125 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin . This highlights the compound's promise in developing new antibacterial therapies.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameBiological ActivityIC50 Values (µM)Remarks
1H-Pyrrolo[2,3-b]pyridineFGFR inhibitor7 - 712Potent against multiple FGFRs
1H-Pyrazolo[3,4-b]pyridineCDK inhibitors0.36 - 1.8High selectivity for CDK2
1H-Pyrrolo[3,4-c]pyridineAnticancer and anti-inflammatoryVariesBroad spectrum of activities

Scientific Research Applications

Pharmaceutical Development

1H-Pyrrolo[3,2-c]pyridin-4-amine hydrochloride serves as a promising scaffold for the design of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable lead compound in drug discovery.

Anticancer Activity

The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Notably, it has shown effectiveness against mitotic kinases such as monopolar spindle 1 (MPS1), which plays a crucial role in cell division. Inhibition of MPS1 can disrupt the mitotic process in cancer cells, thereby offering a pathway for cancer treatment .

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported moderate cytotoxic effects on ovarian cancer cells while showing limited toxicity towards noncancerous cardiac cells .

Antiviral Applications

The compound has also been explored for its antiviral properties. Research indicates that pyrrolo[3,2-c]pyridine derivatives can act as influenza virus entry inhibitors, providing a potential therapeutic avenue for treating viral infections . The mechanism involves blocking critical steps in the viral life cycle, thus preventing replication and spread.

Other Pharmacological Activities

Beyond its anticancer and antiviral properties, this compound has shown promise in various other therapeutic areas:

Antidiabetic Activity

Some derivatives have demonstrated the ability to lower blood glucose levels by enhancing glucose uptake into muscle and fat cells. This activity suggests potential applications in managing diabetes .

Antimycobacterial Activity

The compound has been identified as a new class of inhibitors against Mycobacterium tuberculosis, showcasing significant antibacterial activity . The structure-activity relationship studies indicate that specific substitutions on the pyrrolo-pyridine scaffold can enhance its effectiveness against bacterial strains.

Analgesic and Sedative Effects

Research has also highlighted the analgesic and sedative properties of certain derivatives of this compound. These compounds have been evaluated using various animal models to assess their efficacy in pain relief and sedation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the core structure can significantly influence its biological activity and selectivity towards different targets.

Modification Effect
Substitution at position 4 with phenoxy groupsIncreased insulin sensitivity
Variations in the alkyl chain lengthAltered binding affinity to targets
Introduction of halogensEnhanced cytotoxicity against cancer cells

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity: The quinoline derivatives (e.g., C₂₂H₂₂Cl₂N₄) exhibit higher molecular weights and more complex substituents compared to the target compound, enhancing receptor binding but reducing synthetic accessibility .
  • Biological Activity: Quinoline analogs demonstrate explicit pharmacological roles (e.g., receptor antagonism), whereas the target compound’s activity is inferred from its use in synthesizing active derivatives .

Pyrrolo[3,2-d]pyrimidine Derivatives

These compounds replace the pyridine ring with a pyrimidine system, altering electronic properties and solubility:

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Substituents Water Solubility
N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride C₁₄H₁₄N₄O·HCl·H₂O 333.80 150–151 4-Methoxyphenyl, methyl Enhanced due to -OCH₃ group
Target Compound C₇H₈ClN₃ ~169.61 Not reported None Moderate (HCl salt form)

Key Observations :

  • Solubility : Methoxy-substituted pyrimidines exhibit improved water solubility compared to the target compound, critical for oral bioavailability .
  • Synthetic Yield: Pyrrolo-pyrimidines are synthesized in higher yields (e.g., 72–81%) compared to pyrrolo-pyridines (38–54% for quinoline derivatives) .

Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Molecular Formula MW (g/mol) Purity Applications
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride C₇H₉ClN₄ 184.62 ≥95% Pharmaceutical synthesis, material science
Target Compound C₇H₈ClN₃ ~169.61 ≥97% Receptor ligand synthesis

Key Observations :

  • Applications : Both compounds serve as intermediates, but the pyrazolo derivative is highlighted for material science applications (e.g., polymer coatings) .

Sulfonyl-Substituted Derivatives

Sulfonyl groups enhance metabolic stability and receptor affinity:

Compound Name (Example) Molecular Formula MW (g/mol) Melting Point (°C) Activity
(S)-1-((3-Fluorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride C₂₁H₁₉ClFN₃O₂S 455.92 Not reported Dual 5-HT₆/D₃ antagonist
Target Compound C₇H₈ClN₃ ~169.61 Not reported Precursor for sulfonylated analogs

Key Observations :

  • Pharmacokinetics : Sulfonyl groups improve blood-brain barrier penetration, making these derivatives more suitable for CNS-targeted therapies .

Preparation Methods

Cyclization of Suitable Precursors

One well-documented method starts with halogenated pyridine derivatives such as 2-bromo-5-iodopyridine reacting with an appropriate amine under basic conditions to form the pyrrolo[3,2-c]pyridine core through intramolecular cyclization. This step is crucial for establishing the fused ring system characteristic of the target compound.

Salt Formation

The free base obtained from the substitution reaction is converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol, followed by drying under reduced pressure. This step improves the compound's crystallinity, stability, and handling properties.

Representative Synthetic Route

Step Reagents and Conditions Product/Intermediate Notes
1. Cyclization 2-bromo-5-iodopyridine + amine, base, reflux Pyrrolo[3,2-c]pyridine core Formation of fused ring system
2. Nucleophilic substitution 4-chloro-pyrrolo[3,2-c]pyridine + methylamine, isopropanol, HCl catalyst, reflux (12–48 h) 1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine (free base) Reaction time and amine equivalents optimized for yield
3. Salt formation Free base + HCl in ethanol, drying under vacuum This compound Isolated as crystalline hydrochloride salt

Alternative Preparation via Lactamization and Reduction

A related approach, though for a structurally similar compound (2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride), involves:

  • Starting from furo[3,4-c]pyridine-1,3-diketone.
  • Lactamization using urea to form the pyrrolo ring.
  • Reduction with lithium aluminium hydride to obtain the dihydro-pyrrolo derivative.
  • Salification with hydrochloric acid to yield the hydrochloride salt.

This method highlights the utility of lactamization and reduction steps in constructing fused pyrrolo-pyridine systems and forming their hydrochloride salts.

Reaction Conditions and Optimization

  • Reagents: Methylamine is typically used in excess (about 3 equivalents) to drive the substitution reaction.
  • Solvent: Isopropanol is preferred for the substitution step due to its polarity and boiling point.
  • Catalyst: Catalytic amounts of hydrochloric acid enhance the nucleophilic substitution efficiency.
  • Temperature and Time: Reflux conditions maintained for 12 to 48 hours, depending on substrate reactivity.
  • Purification: Precipitation by adding water followed by filtration and recrystallization (commonly from methanol) ensures high purity.

Yield and Purity Data

Parameter Typical Range Notes
Yield (%) 16 – 94% Dependent on substituent effects and reaction optimization
Purity (%) ≥ 98% (HPLC) Confirmed by C18 column chromatography with methanol/water gradient
Molecular Weight Confirmation HRMS (APCI) m/z 163.0984 ([M+H]+) Matches calculated value for free base (C8H10N4)
Elemental Analysis ~12.19% Chloride Consistent with hydrochloride salt formation

Characterization Techniques

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acid-mediated nucleophilic substitution reactions. For example, reacting 4-chloro-pyrrolo-pyridine derivatives with amines in isopropanol under reflux (12–48 hours) with catalytic HCl yields target compounds (47–52% yields). Optimization involves adjusting stoichiometry (e.g., 3 equivalents of amine), solvent choice (e.g., isopropanol for solubility), and reaction time to improve yields .
  • Key Data : White solid products with melting points 136–276°C and molecular weights 376.15–469.4 g/mol are typical. NMR spectroscopy confirms substituent positions (e.g., δ 8.27 ppm for pyrrolo-pyridine protons) .

Q. How can NMR and HRMS be used to validate the structural integrity of synthesized this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.3 ppm) and coupling constants (e.g., J = 7.7 Hz for para-substituted aryl groups). Carbon shifts (e.g., 153.6 ppm for pyrimidine carbons) confirm ring substitution .
  • HRMS : Compare experimental [M+H]+ values (e.g., 377.2) with theoretical monoisotopic masses (e.g., 376.15) to verify purity. Deviations >0.01% suggest impurities .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodology : Use fume hoods to avoid inhalation of HCl vapors. Wear flame-resistant clothing, gloves, and eye protection. In case of skin contact, rinse immediately with water. Avoid aqueous runoff into drains .

Advanced Research Questions

Q. How do substitution patterns on the pyrrolo-pyridine core influence receptor binding affinity (e.g., 5-HT6R/D3R)?

  • Methodology : Introduce substituents (e.g., 3-chlorobenzyl or 3-methoxybenzyl groups) via nucleophilic substitution. Assess affinity using radioligand binding assays. For example, (S)-1-(3-chlorobenzyl) derivatives show enhanced 5-HT6R antagonism (Ki <10 nM) due to hydrophobic interactions .
  • Data Analysis : Compare IC50 values across analogs. Contradictions in activity (e.g., lower affinity with bulkier substituents) may arise from steric hindrance or altered pharmacokinetics .

Q. What computational approaches are recommended for docking studies of this compound with biological targets?

  • Methodology : Use Glide docking (Schrödinger Suite) for systematic conformational sampling. OPLS-AA force fields refine poses, and Monte Carlo simulations account for torsional flexibility. Validate docking accuracy via RMSD (<1 Å for 50% of cases) against co-crystallized ligands .
  • Case Study : Dock 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives into 5-HT6R binding pockets to predict binding modes and guide SAR studies .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Reproducibility : Standardize recrystallization solvents (e.g., methanol vs. ethanol) and drying conditions.
  • Analytical Cross-Validation : Use differential scanning calorimetry (DSC) for precise melting points. Compare NMR spectra with published data (e.g., δ 7.23 ppm for H-6 in DMSO-d6) to identify solvent or purity artifacts .

Q. What strategies enhance the water solubility of 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives for in vivo studies?

  • Methodology : Introduce hydrophilic groups (e.g., methoxy or hydroxyl substituents) or formulate as hydrochloride salts. For example, N-(4-methoxyphenyl) analogs exhibit improved solubility (≥5 mg/mL in PBS) while retaining activity .
  • Validation : Measure logP values via HPLC and compare with solubility profiles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride

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